molecular formula C27H26FN3O3S B2737609 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one CAS No. 898431-00-0

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one

Cat. No.: B2737609
CAS No.: 898431-00-0
M. Wt: 491.58
InChI Key: KCSRCLKSJFSYMD-UHFFFAOYSA-N
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Description

The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one is a piperazine-based derivative featuring a 2-fluorophenyl substituent on the piperazine ring and a sulfonated indole moiety linked via an ethanone bridge. Its structure combines arylpiperazine pharmacophores with sulfonyl indole groups, which are common in bioactive molecules targeting neurological and oncological pathways. The sulfonyl group enhances solubility and metabolic stability, while the 2-fluorophenyl substitution may influence receptor binding affinity .

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c28-23-11-5-7-13-25(23)29-14-16-30(17-15-29)27(32)19-31-18-26(22-10-4-6-12-24(22)31)35(33,34)20-21-8-2-1-3-9-21/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSRCLKSJFSYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the piperazine derivative can be prepared via a palladium-catalyzed cyclization reaction . The final coupling of these intermediates with benzylsulfonyl chloride under basic conditions yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole and piperazine moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The National Cancer Institute (NCI) has protocols for evaluating the cytotoxicity of new compounds against various human tumor cell lines. For instance, derivatives of piperazine have shown promising antitumor activity, with mean GI50 (Growth Inhibition 50%) values indicating effective inhibition of cell growth in vitro .

Case Study:
A study involving related compounds demonstrated that they underwent assessment by the NCI and exhibited an average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines . This suggests that the compound may also possess similar anticancer properties.

Neurological Applications

Piperazine derivatives are known for their activity as modulators of neurotransmitter receptors, particularly in the treatment of anxiety and depression. Compounds like this one could potentially interact with serotonin receptors or other neurochemical pathways .

Case Study:
Piperazine derivatives have been studied for their efficacy in modulating P2X3 receptors, which are implicated in pain signaling pathways. This could position similar compounds as candidates for pain management therapies .

The biological activity of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one can be assessed through various pharmacological tests:

Activity Type Description Potential Implications
AntitumorInhibition of cancer cell proliferationDevelopment of new anticancer agents
Neurotransmitter ModulationInteraction with serotonin or dopamine receptorsPotential treatments for anxiety or depression
Pain ModulationModulation of P2X3 receptorsNew analgesic drugs for chronic pain management

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Piperazine Derivatives

Piperazine derivatives often exhibit varied biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Name Piperazine Substituent Secondary Substituent Molecular Weight (g/mol) Key References
Target Compound 4-(2-Fluorophenyl) 3-Phenylmethanesulfonyl-1H-indole ~525.6 (calculated)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-i]ethanone 4-(4-Fluorophenyl) 3-Propylbenzimidazole sulfanyl ~435.5
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 4-(4-Chlorophenyl)sulfonyl 1H-1,2,4-Triazole sulfanyl ~414.9
[3-(Azepan-1-ylsulfonyl)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone 4-(2-Fluorophenyl) 3-(Azepan-1-ylsulfonyl)phenyl ~477.6
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone 4-(4-Fluorophenyl) Benzotriazole-ethyl ~378.4

Key Observations:

  • Fluorophenyl vs. Chlorophenyl: The target compound’s 2-fluorophenyl group on piperazine may confer distinct electronic and steric effects compared to 4-fluorophenyl (e.g., ) or 4-chlorophenyl ().
  • Sulfonyl Indole vs. Sulfonyl Benzene: The 3-phenylmethanesulfonyl indole in the target compound differs from simpler sulfonyl groups (e.g., ’s triazole sulfanyl). The indole moiety may enhance π-π stacking interactions with aromatic residues in target proteins .

Pharmacological Implications (Theoretical)

  • Arylpiperazines (e.g., ) are known for serotonin receptor (5-HT) modulation .
  • Sulfonyl groups (e.g., ) improve pharmacokinetic profiles by reducing oxidative metabolism .
  • The indole sulfonyl moiety may target kinase or protease enzymes due to its planar aromatic structure .

Biological Activity

The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into two main components:

  • A piperazine ring substituted with a 2-fluorophenyl group.
  • An indole moiety linked to a phenylmethanesulfonyl group.

Research indicates that compounds with similar structures often interact with various receptors and enzymes, including:

  • Monoamine oxidase (MAO) : Inhibitors of MAO have implications in treating depression and anxiety disorders.
  • P2X3 receptors : Modulators of these receptors are explored for their role in pain management.

Enzyme Inhibition

Studies have shown that derivatives of piperazine, particularly those with fluorinated phenyl groups, exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, one study reported that a related compound had an IC50 value of 0.013 µM for MAO-B, indicating potent inhibitory effects . The compound's efficacy may stem from its ability to occupy the active site of these enzymes, thereby preventing substrate binding .

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as L929 demonstrated varying degrees of toxicity. For instance, a related compound showed complete cell death at concentrations above 50 µM, while another exhibited no significant cytotoxic effects even at higher doses . This suggests that modifications to the structure can influence both efficacy and safety profiles.

Urease Inhibition

Recent studies have evaluated the urease inhibition properties of compounds similar to the target compound. Results indicated that certain derivatives exhibited higher urease inhibition activity compared to standard references, with IC50 values ranging from 3.06 to 4.40 µM . This activity is relevant for conditions such as kidney stones and gastric ulcers.

Case Studies

Several case studies highlight the biological activity of piperazine derivatives:

  • MAO Inhibition : A series of piperazine compounds were synthesized and evaluated for their MAO inhibitory activities. One notable compound demonstrated an IC50 value significantly lower than standard inhibitors, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of various piperazine derivatives on cancer cell lines. The findings indicated that modifications to the piperazine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
MAO-B Inhibition1-[4-(2-fluorophenyl)...0.013
CytotoxicityRelated piperazine>50
Urease InhibitionBenzimidazole derivative3.06 - 4.40

Q & A

Q. Optimization Tips :

  • Reaction Time : Extend reflux durations (e.g., 12 hours) to ensure completion .
  • Solvent Selection : Use ethanol or dichloromethane for improved solubility of intermediates.
  • Catalyst Use : Potassium carbonate enhances nucleophilic substitution efficiency .

Basic: Which spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • NMR Spectroscopy : Confirm the presence of fluorophenyl (δ 7.2–7.8 ppm) and sulfonylindole (δ 3.1–3.5 ppm for CH₂SO₂) groups.
  • X-ray Crystallography : Resolve atomic positions, as demonstrated in piperazinium trifluoroacetate derivatives (e.g., C—H bond refinement at 0.93 Å for aromatic protons) .
  • Mass Spectrometry : Verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 505.5 for C₂₇H₂₃FN₃O₃S).

Methodological Note : Cross-validate NMR data with computational predictions (e.g., DFT calculations) to address signal overlap .

Basic: What safety protocols are essential given its toxicity profile?

Answer:

  • Hazard Classification : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
  • Handling Precautions :
    • Use fume hoods and PPE (gloves, lab coats).
    • Avoid ignition sources due to potential dust explosivity .
  • Emergency Measures :
    • Inhalation: Move to fresh air; seek medical attention if symptoms persist.
    • Skin Contact: Wash with soap and water; remove contaminated clothing .

Advanced: How can discrepancies between computational models and experimental crystallographic data be resolved?

Answer:
Scenario : Discrepancies in bond lengths or angles between DFT-optimized structures and X-ray data.
Resolution Strategies :

Refinement Parameters : Adjust riding model constraints for H-atom positions (e.g., Uiso(H) = 1.2×Ueq of parent atoms) .

Solvent Effects : Account for crystal packing forces in simulations, which may distort gas-phase-optimized geometries.

Multi-Method Validation : Compare with alternative techniques (e.g., neutron diffraction or IR spectroscopy for H-bonding networks).

Example : In piperazinium salts, crystallographic O—H distances (0.82 Å) may differ from computational values due to hydrogen bonding .

Advanced: What purification strategies address by-products with similar solubility?

Answer:
Challenge : By-products (e.g., unreacted intermediates) co-eluting during column chromatography.
Solutions :

  • Gradient Elution : Gradually increase polarity (e.g., 0–50% EtOAc in petroleum ether) to separate closely related species .
  • Two-Step Crystallization : Use solvent pairs (e.g., DCM/hexane) to isolate the target compound.
  • HPLC Prep : Employ reverse-phase columns (C18) with acetonitrile/water gradients for high-purity fractions.

Data-Driven Approach : Monitor TLC/Rf values at each step to track elution profiles.

Advanced: How does the sulfonylindole moiety impact stability, and how can this be assessed?

Answer:
Stability Factors :

  • pH Sensitivity : The sulfonyl group may hydrolyze under acidic/basic conditions.
  • Thermal Stability : Assess via TGA/DSC to identify decomposition thresholds.

Q. Evaluation Protocol :

Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40°C for 72 hours; analyze degradation by HPLC .

Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products.

Structural Insights : The sulfonyl group’s electron-withdrawing nature may enhance thermal stability but increase hydrolysis risk .

Advanced: What in silico approaches predict the compound’s bioactivity?

Answer:
Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT1A) due to the fluorophenylpiperazine moiety .

ADMET Prediction : Calculate logP (≈3.5) and polar surface area (≈75 Ų) to assess blood-brain barrier permeability.

Validation : Compare predicted binding affinities with experimental IC₅₀ values from receptor assays.

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